molecular formula C15H17N3OS B2736315 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine CAS No. 1798568-00-9

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

Cat. No. B2736315
CAS RN: 1798568-00-9
M. Wt: 287.38
InChI Key: ITXJFTJNCVDJPS-UHFFFAOYSA-N
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Description

“4-methyl-1,3-thiazole-5-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 .


Synthesis Analysis

There are several methods to synthesize “4-methyl-1,3-thiazole-5-carbonyl chloride”. One method involves suspending 4-methylthiazole-5-carboxylic acid in toluene, adding hexamethylphosphoramide, and blowing phosgene at a rate of 1.2 l/hr for 2.5 hours . Another method involves adding oxalyl chloride to an ice-cold solution of 4-methyl-5-thiozolcarboxylic acid in dichloromethane .


Chemical Reactions Analysis

The synthesis methods mentioned above involve chemical reactions. For example, the reaction with phosgene involves heating and reflux . The reaction with oxalyl chloride is carried out at 0°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have focused on the synthesis of heterocyclic compounds incorporating the thiazole moiety, revealing its significance in creating pharmacologically active structures. For instance, the condensation of specific thiazolidine derivatives with diamines has led to the formation of thiazoloquinoxalines, which are of interest due to their structural properties and potential pharmacological activities (V. Mamedov et al., 2009).

Anticancer Agents

A notable area of research involves the synthesis of novel thiazole and thiadiazole derivatives, incorporating the thiazole moiety as potent anticancer agents. This work showcases the synthesis methods and the evaluation of these compounds against specific cancer cell lines, highlighting their promising anticancer activities (S. M. Gomha et al., 2017).

Mass Spectral Analysis

The mass spectral characteristics of 1-[(2-benzyl-4-thiazolyl)methyl]-4-phenylpiperazines have been discussed to determine the structure of impurities, degradation products, and synthesized compounds for metabolic purposes. This highlights the compound's role in facilitating structural analysis and understanding of metabolic pathways (D. B. Mallen & Julie M. Smith, 1979).

Tuberculostatic Activity

Research into phenylpiperazine derivatives has shown promising tuberculostatic activity, indicating the potential for developing new therapeutic agents against tuberculosis. This work underscores the compound's utility in creating derivatives with significant biological activities (H. Foks et al., 2004).

Spectroscopic and Structural Studies

Tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been synthesized and analyzed. These studies focus on understanding the spectroscopic, structural, and conformational aspects of such compounds, contributing to the knowledge of chemical behavior and properties (I. Iriepa & J. Bellanato, 2013).

Antimicrobial Activities

Novel derivatives incorporating the N-methylpiperazine moiety have shown potent antimicrobial activity, especially against sulfate-reducing bacteria. This research provides a foundation for developing new antimicrobial agents, showcasing the versatility of the thiazole ring in medicinal chemistry (H. Yeromina et al., 2019).

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJFTJNCVDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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